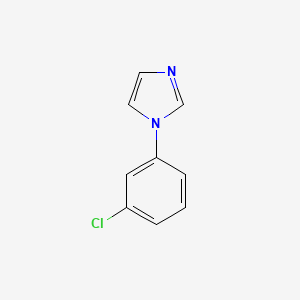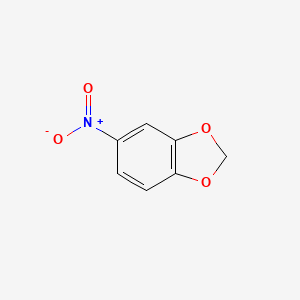
5-硝基-1,3-苯并二氧杂环
概述
描述
5-Nitro-1,3-benzodioxole is an organic compound with the molecular formula C₇H₅NO₄ and a molecular weight of 167.1189 g/mol . It is also known by other names such as methylenedioxynitrobenzene and 3,4-methylenedioxynitrobenzene . This compound is characterized by a benzene ring fused with a dioxole ring and a nitro group at the 5-position. It is a significant compound in organic chemistry due to its unique structural and chemical properties.
科学研究应用
5-Nitro-1,3-benzodioxole has several scientific research applications:
未来方向
The study mentioned earlier suggests that further chemical modification of 5-Nitro-1,3-benzodioxole, such as adding highly effective electron acceptors and donors, could raise the light harvesting efficiency (LHE) of the DSSC . This indicates potential future directions for research and application of this compound in the field of solar energy.
作用机制
Target of Action
The primary target of 5-Nitro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in the regulation of plant growth and development .
Mode of Action
5-Nitro-1,3-benzodioxole acts as an agonist for the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is essential for plant growth and development . It enhances the transcriptional activity of the auxin response reporter, leading to the down-regulation of root growth-inhibiting genes .
Pharmacokinetics
Its molecular weight of 1671189 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The action of 5-Nitro-1,3-benzodioxole results in enhanced root growth in plants . This is achieved through the enhancement of root-related signaling responses and the down-regulation of root growth-inhibiting genes .
生化分析
Biochemical Properties
5-Nitro-1,3-benzodioxole plays a significant role in biochemical reactions, particularly as a substrate for certain enzymes. It interacts with enzymes such as unspecific peroxygenases (UPOs), which catalyze the oxygenation of non-activated carbon atoms. These interactions are crucial for the compound’s biochemical activity, as UPOs exhibit high turnovers and good stability, making them valuable tools in biocatalysis . Additionally, 5-Nitro-1,3-benzodioxole has been evaluated for its potential anticancer and antioxidant properties .
Cellular Effects
5-Nitro-1,3-benzodioxole has been shown to affect various types of cells and cellular processes. It exhibits cytotoxic activity against certain cancer cell lines, including cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cells . The compound influences cell function by inducing cell cycle arrest in the G2-M phase, which is indicative of its potential as an anticancer agent. Furthermore, 5-Nitro-1,3-benzodioxole has been studied for its antioxidant activity, which can impact cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of 5-Nitro-1,3-benzodioxole involves its interaction with biomolecules such as enzymes and proteins. It acts as a substrate for unspecific peroxygenases, which catalyze the oxygenation of the compound. This interaction leads to the formation of hydroxylated products, which can further participate in biochemical reactions . Additionally, 5-Nitro-1,3-benzodioxole has been shown to inhibit certain enzymes, contributing to its anticancer and antioxidant properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-1,3-benzodioxole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Nitro-1,3-benzodioxole remains stable under certain conditions, allowing for prolonged experimentation . Its degradation products and their impact on cellular processes need to be further investigated.
Dosage Effects in Animal Models
The effects of 5-Nitro-1,3-benzodioxole vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
5-Nitro-1,3-benzodioxole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation, leading to the formation of metabolites that can participate in further biochemical reactions . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical activity.
Transport and Distribution
Within cells and tissues, 5-Nitro-1,3-benzodioxole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity . The study of these transport mechanisms is crucial for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of 5-Nitro-1,3-benzodioxole plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-benzodioxole typically involves the nitration of 1,3-benzodioxole. One common method is the reaction of 1,3-benzodioxole with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods
Industrial production methods for 5-Nitro-1,3-benzodioxole often involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity 5-Nitro-1,3-benzodioxole .
化学反应分析
Types of Reactions
5-Nitro-1,3-benzodioxole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-1,3-benzodioxole.
Substitution: Various halogenated derivatives depending on the halogen used.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: The parent compound without the nitro group.
5-Bromo-1,3-benzodioxole: A similar compound with a bromine atom instead of a nitro group at the 5-position.
5-Amino-1,3-benzodioxole: The reduced form of 5-Nitro-1,3-benzodioxole with an amino group at the 5-position.
Uniqueness
5-Nitro-1,3-benzodioxole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in redox reactions and electrophilic substitution, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
属性
IUPAC Name |
5-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWQAKNKGGOVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062558 | |
| Record name | 1,3-Benzodioxole, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,2-(Methylenedioxy)-4-nitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2620-44-2 | |
| Record name | 6-Nitro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitro-1,3-benzodioxole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole, 5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-(methylenedioxy)-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Nitro-1,3-benzodioxole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8934AS6CY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the non-planarity observed in the molecular structure of 5-Nitro-1,3-benzodioxole and its derivatives?
A2: The non-planar geometry of NBD and its derivatives is attributed to the anomeric effect, influenced by the interaction between lone pair electrons and the adjacent C-O bond []. This structural characteristic is crucial when considering the molecule's reactivity and interactions in chemical reactions or biological systems.
Q2: How does the presence of the nitro group influence the properties of 5-Nitro-1,3-benzodioxole?
A3: The nitro group in NBD plays a significant role in its electronic properties. Natural Bond Orbital (NBO) analysis reveals a strong interaction between the nitrogen lone pair of the nitro group and the antibonding orbitals of the N-O bond []. This interaction influences the molecule's reactivity and its potential applications in fields like organic synthesis and material science.
Q3: What analytical techniques are commonly employed to characterize 5-Nitro-1,3-benzodioxole?
A4: Researchers utilize various spectroscopic techniques to analyze NBD. Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy provide valuable information about the vibrational modes of the molecule [, ]. These techniques, coupled with computational methods like Density Functional Theory (DFT), enable the assignment of vibrational frequencies and provide insights into the molecule's structure and bonding [, ]. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, is employed to determine chemical shifts, providing further structural information [].
Q4: How is computational chemistry used to study 5-Nitro-1,3-benzodioxole?
A5: Computational chemistry plays a vital role in understanding the properties and behavior of NBD. Density Functional Theory (DFT) calculations are employed to determine the optimized geometry of the molecule, analyze its electronic structure, and predict various spectroscopic properties [, ]. These calculations provide insights into the molecule's reactivity, stability, and potential applications. Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to investigate excited state properties, crucial for understanding the molecule's photochemical behavior and potential in applications like DSSCs [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
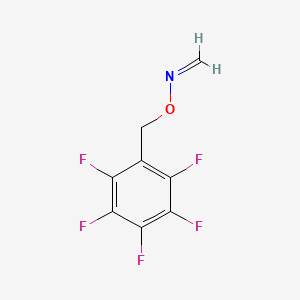

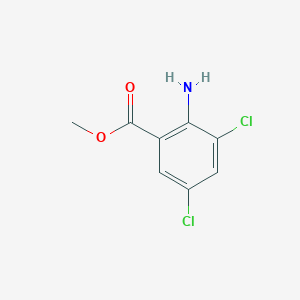
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1580784.png)

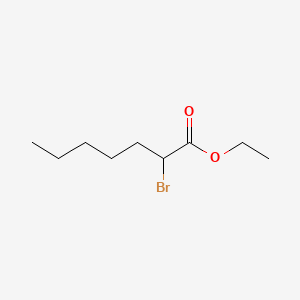
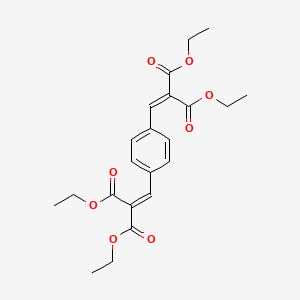
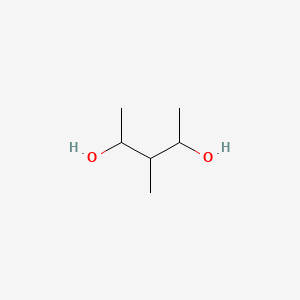
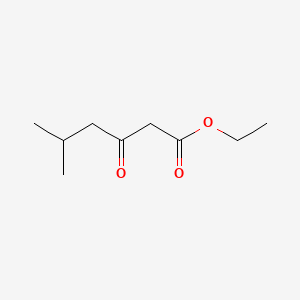
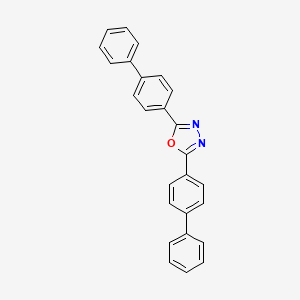
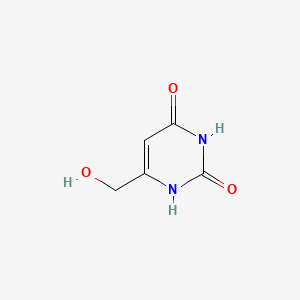
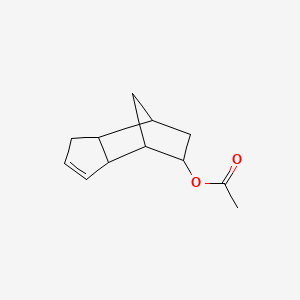
![Tris[2-(diphenylphosphino)ethyl]phosphine](/img/structure/B1580798.png)
